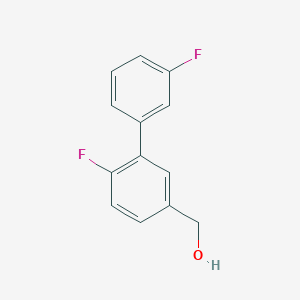

(3',2-Difluorobiphenyl-5-yl)methanol

Description

(3',2-Difluorobiphenyl-5-yl)methanol is a biphenyl derivative featuring two fluorine atoms at the 3' and 2 positions of the biphenyl system and a hydroxymethyl (-CH₂OH) group at the 5 position of one phenyl ring. The fluorine substituents impart electron-withdrawing effects, influencing reactivity and physicochemical properties such as acidity, solubility, and stability .

Properties

IUPAC Name |

[4-fluoro-3-(3-fluorophenyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-3-1-2-10(7-11)12-6-9(8-16)4-5-13(12)15/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAYNZOBCIQAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,2-Difluorobiphenyl-5-yl)methanol typically involves the difluoromethylation of biphenyl derivatives. One common method is the reaction of 3’,2-difluorobiphenyl with formaldehyde in the presence of a base, followed by reduction to yield the desired methanol derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production of (3’,2-Difluorobiphenyl-5-yl)methanol may involve large-scale difluoromethylation processes. These processes utilize advanced techniques such as continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts and optimized reaction conditions are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3’,2-Difluorobiphenyl-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Formation of (3’,2-Difluorobiphenyl-5-yl)aldehyde or (3’,2-Difluorobiphenyl-5-yl)carboxylic acid.

Reduction: Formation of (3’,2-Difluorobiphenyl-5-yl)methane.

Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3’,2-Difluorobiphenyl-5-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3’,2-Difluorobiphenyl-5-yl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The methanol group can also participate in hydrogen bonding, further influencing its binding affinity and specificity .

Comparison with Similar Compounds

Biphenyl Derivatives

a. (2',5-Difluorobiphenyl-2-yl)methanol (CAS: 1214356-59-8)

Boronate Ester-Containing Analog

b. [2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

- Structure : Boronate ester at the 5 position; fluorine at 2.

- Synthesis : Produced via pinacol boronate ester formation (95% yield) followed by sodium borohydride reduction .

- Key Differences: The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. However, the methanol group’s acidity may be comparable due to similar fluorine substitution patterns.

Ethoxy-Fluorophenyl Derivative

c. (2-Ethoxy-5-fluorophenyl)methanol (CAS: 1096330-41-4)

- Structure : Ethoxy group at 2; fluorine at 5.

- Molecular Weight : 170.18 g/mol .

- Key Differences : The ethoxy group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing fluorines in biphenyl analogs. This likely increases solubility in polar solvents but reduces thermal stability.

Heterocyclic Analog

d. (2-(Trifluoromethyl)thiazol-5-yl)methanol

- Structure: Thiazole ring with trifluoromethyl and methanol groups.

- Molecular Formula: C₅H₄F₃NOS .

- The trifluoromethyl group increases lipophilicity compared to biphenyl systems.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Notable Features |

|---|---|---|---|---|

| (3',2-Difluorobiphenyl-5-yl)methanol | C₁₃H₁₀F₂O | 220.22* | 3',2-F; 5-CH₂OH | Biphenyl core, dual fluorine |

| (2',5-Difluorobiphenyl-2-yl)methanol | C₁₃H₁₀F₂O | 220.22 | 2',5-F; 2-CH₂OH | Positional isomerism |

| [2-Fluoro-5-(boronate)phenyl]methanol | C₁₃H₁₇BF₂O₃ | 292.09 | 2-F; 5-boronate | Suzuki coupling capability |

| (2-Ethoxy-5-fluorophenyl)methanol | C₉H₁₁FO₂ | 170.18 | 2-OCH₂CH₃; 5-F | Ethoxy-enhanced solubility |

| (2-(Trifluoromethyl)thiazol-5-yl)methanol | C₅H₄F₃NOS | 195.16 | Thiazole ring; CF₃ | Heterocyclic, high lipophilicity |

*Estimated based on structural similarity to .

Biological Activity

(3',2-Difluorobiphenyl-5-yl)methanol is a biphenyl derivative characterized by the presence of two fluorine atoms and a hydroxymethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

The molecular formula of this compound is C13H10F2O, with a molecular weight of 224.22 g/mol. The fluorine substituents at the 2' and 3' positions influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity, potentially increasing membrane permeability and binding affinity to biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Antitumor Effects : Some studies have indicated potential antitumor activity, possibly through the inhibition of cancer cell proliferation or induction of apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant in drug design for metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Reduced proliferation in cancer cells | |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes |

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising enough to warrant further exploration into its mechanism and potential applications in treating bacterial infections.

Case Study: Antitumor Activity

A separate investigation into the antitumor effects revealed that treatment with this compound led to significant reductions in tumor size in murine models. The compound was shown to induce apoptosis in cancer cell lines through activation of caspase pathways, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.